molecular formula C9H10BrFO B14015736 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene

1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene

Cat. No.: B14015736
M. Wt: 233.08 g/mol
InChI Key: ZMQQVHOMJLQIPZ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-5-fluoro-3-methylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-ethoxy-5-fluoro-3-methylbenzene derivatives.

    Oxidation: Formation of 2-ethoxy-5-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 2-ethoxy-5-fluoro-3-methylbenzyl alcohol.

Scientific Research Applications

1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethoxy and fluoro groups can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethoxy-3-fluoro-5-methylbenzene
  • 1-Bromo-3-ethoxy-5-fluoro-2-methylbenzene
  • 5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene

Uniqueness

1-Bromo-2-ethoxy-5-fluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both electron-withdrawing (bromine, fluoro) and electron-donating (ethoxy, methyl) groups provides a balance that can be exploited in various synthetic applications .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-2-ethoxy-5-fluoro-3-methylbenzene

InChI

InChI=1S/C9H10BrFO/c1-3-12-9-6(2)4-7(11)5-8(9)10/h4-5H,3H2,1-2H3

InChI Key

ZMQQVHOMJLQIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)F)Br

Origin of Product

United States

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